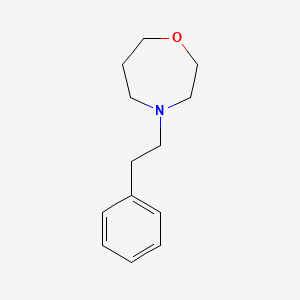

4-(2-Phenylethyl)-1,4-oxazepane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2-Phenylethyl)-1,4-oxazepane is an organic compound belonging to the class of heterocyclic amines It features a seven-membered ring containing both nitrogen and oxygen atoms, with a phenylethyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethyl)-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylethylamine with an appropriate diol under acidic conditions to form the oxazepane ring. Another approach involves the use of amino alcohols, which undergo cyclization in the presence of dehydrating agents like thionyl chloride or phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactions to enhance efficiency and yield. Catalysts such as rhodium or iridium complexes can be employed to facilitate the cyclization process. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity.

Analyse Des Réactions Chimiques

Types of Reactions

4-(2-Phenylethyl)-1,4-oxazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazepane N-oxides.

Reduction: Reduction reactions can yield secondary amines or alcohols, depending on the conditions.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazepane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and substituted oxazepanes, which can be further functionalized for specific applications.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound has shown potential as a ligand for various biological receptors, making it a candidate for drug development.

Medicine: Research has explored its use as an intermediate in the synthesis of pharmaceuticals with potential therapeutic effects.

Industry: The compound’s unique properties make it suitable for use in materials science, particularly in the development of polymers and advanced materials.

Mécanisme D'action

The mechanism of action of 4-(2-Phenylethyl)-1,4-oxazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethyl group can enhance binding affinity to certain biological targets, while the oxazepane ring provides structural stability. The compound may modulate signaling pathways by acting as an agonist or antagonist, depending on the target.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Phenylpiperidine: Similar in structure but lacks the oxygen atom in the ring.

2-Phenylethylamine: Contains a simpler structure with no ring formation.

1,4-Benzoxazepine: Features a benzene ring fused to the oxazepane ring, offering different chemical properties.

Uniqueness

4-(2-Phenylethyl)-1,4-oxazepane is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. The presence of both nitrogen and oxygen atoms in the ring enhances its reactivity and potential for functionalization, making it a versatile compound for various applications.

Activité Biologique

4-(2-Phenylethyl)-1,4-oxazepane is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a seven-membered ring containing an oxygen atom and nitrogen atom, contributing to its unique chemical reactivity. The presence of the phenethyl group enhances its lipophilicity, which is often correlated with biological activity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological activities:

1. Antidepressant Effects

Studies have shown that compounds similar to 1,4-oxazepanes can act as monoamine reuptake inhibitors. These compounds have been explored for their potential in treating depression and anxiety disorders. The mechanism typically involves the modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

2. Neuroprotective Properties

Preliminary studies suggest that derivatives of oxazepanes may possess neuroprotective effects. These effects are attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal tissues. For instance, compounds in this class have been shown to upregulate neuroprotective factors while downregulating pro-apoptotic signals .

3. Anti-inflammatory Activity

Certain oxazepane derivatives have demonstrated anti-inflammatory properties. This activity is significant for conditions such as arthritis and neuroinflammation, where inflammatory mediators play a crucial role in disease progression .

The biological activity of this compound is primarily mediated through its interaction with various molecular targets:

- Receptor Binding: The compound may bind to specific receptors in the brain, influencing neurotransmitter release and uptake.

- Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these chemicals in the synaptic cleft.

- Oxidative Stress Reduction: By scavenging reactive oxygen species (ROS), it can protect against oxidative damage in cells .

Case Studies

Several case studies provide insights into the biological effects of this compound:

Case Study 1: Antidepressant Activity

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors. The results indicated increased levels of serotonin and norepinephrine in the brain, supporting its potential as an antidepressant agent.

Case Study 2: Neuroprotection in Epilepsy Models

In a zebrafish model induced with pentylenetetrazole (PTZ), derivatives of oxazepanes showed protective effects against seizure-induced neurotoxicity. The compounds were effective in reducing seizure frequency and severity by modulating neurotransmitter systems and enhancing antioxidant defenses .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4-(2-phenylethyl)-1,4-oxazepane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-5-13(6-3-1)7-9-14-8-4-11-15-12-10-14/h1-3,5-6H,4,7-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQSSGGVCOAEKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCOC1)CCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.